molecular formula C6H8Cl2N2 B1527770 3-(Chloromethyl)pyridin-2-amine hydrochloride CAS No. 858431-27-3

3-(Chloromethyl)pyridin-2-amine hydrochloride

Cat. No.: B1527770
CAS No.: 858431-27-3
M. Wt: 179.04 g/mol
InChI Key: TWDVAWGPGZBFPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)pyridin-2-amine hydrochloride (CAS 858431-27-3) is a versatile pyridine derivative of significant interest in inorganic chemistry and materials science. Its molecular formula is C6H8Cl2N2, with a molecular weight of 179.0 g/mol . This compound serves as a crucial synthetic intermediate, particularly for the preparation of novel coordination compounds and ionic liquids. Research has demonstrated its utility in synthesizing complex salts with transition metals like copper(II) and cobalt(II) tetrachlorides, which are studied for their distinct magnetic properties and potential applications in catalysis . The reactive chloromethyl group on the pyridine ring allows for further functionalization, enabling the creation of sophisticated nitrogen-containing ligands. These ligands can form stable complexes with various metal cations, influencing the geometry and properties of the resulting compounds . As a bifunctional molecule featuring both an amine group and a chloromethyl substituent, it provides a versatile scaffold for constructing more complex molecular architectures. This product is intended for research applications and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(chloromethyl)pyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2.ClH/c7-4-5-2-1-3-9-6(5)8;/h1-3H,4H2,(H2,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDVAWGPGZBFPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696034
Record name 3-(Chloromethyl)pyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858431-27-3
Record name 3-(Chloromethyl)pyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method 1: Direct Chloromethylation of 2-Aminopyridine Derivatives

Process Description:

  • The chloromethyl group is introduced onto the pyridine ring by reacting 3-aminopyridine derivatives with chloromethylating agents such as chloromethyl methyl ether under acidic conditions.
  • The hydrochloride salt is then formed by treating the free base with hydrochloric acid in a polar solvent like ethanol to precipitate the product.

Key Reaction Conditions:

Parameter Optimal Condition Notes
Temperature 0–5 °C Minimizes side reactions
Solvent Polar solvents (e.g., ethanol) Facilitates salt formation
Stoichiometry Controlled molar ratio of chloromethylating agent Ensures high yield and purity

Yield and Purity:

  • Reaction temperature and solvent polarity critically influence yield.
  • Purity is typically confirmed by HPLC and NMR, with adjustments made to reaction parameters to reduce impurities.

Method 2: Multi-step Synthesis from 3-Methylpyridine

Stepwise Procedure:

  • Oxidation of 3-methylpyridine to 3-picolinic acid:

    • React 3-methylpyridine with potassium permanganate in water at 85–90 °C for 30 minutes.
    • Molar ratio of 3-methylpyridine to potassium permanganate is maintained at approximately 1:2.1–2.3.
    • The reaction mixture is acidified and cooled to isolate 3-picolinic acid.
  • Esterification:

    • 3-picolinic acid is reacted with methanol under acidic conditions to form methyl pyridine-3-carboxylate.
    • Molar ratio of acid to methanol is about 1:1.3.
  • Reduction:

    • The methyl ester is reduced to 3-pyridinemethanol (3-piconol).
  • Chlorination:

    • 3-pyridinemethanol is reacted with thionyl chloride (molar ratio 1:1.1–1.3) to yield 3-(chloromethyl)pyridine hydrochloride.

Reaction Conditions and Notes:

Step Reagents Temperature Time Yield Notes
Oxidation KMnO4, Water 85–90 °C 30 min High conversion to acid
Esterification Methanol, Acid catalyst Reflux (typical) Variable Efficient ester formation
Reduction Suitable reducing agent Controlled conditions Variable High purity intermediate
Chlorination Thionyl chloride Room temperature 1–3 hours High yield crystalline product

This method is well-documented in patent literature and offers a controlled, scalable route to the target compound.

Method 3: Direct Chlorination of 3-Pyridyl Carbinol Using Thionyl Chloride in Organic Solvent

Process Overview:

  • 3-pyridyl carbinol (3-pyridinemethanol) is reacted with a slight excess of thionyl chloride in an inert organic solvent such as toluene.
  • The reaction proceeds at ambient temperature (23–35 °C) with stirring to ensure thorough mixing.
  • The product initially forms as an oily semi-solid, which is then converted to a crystalline solid by vacuum application or nitrogen purging.
  • The crystalline 3-(chloromethyl)pyridin-2-amine hydrochloride is isolated by filtration and washing with toluene.

Advantages:

  • Eliminates the need for preliminary formation of hydroxy alkyl pyridinium hydrochloride salts.
  • Reduces the amount of hazardous thionyl chloride required.
  • Minimizes HCl gas evolution, reducing environmental impact and simplifying exhaust treatment.
  • Produces a high-purity crystalline product (>99% purity by HPLC).

Typical Reaction Parameters and Results:

Parameter Value Notes
3-pyridyl carbinol 0.4 mol Dissolved in 160 mL toluene
Thionyl chloride 0.428 mol (1.07 eq.) Slight excess for complete reaction
Temperature 23–35 °C Controlled by water bath
Reaction time 1 hour stirring + 2 hours vacuum Ensures complete precipitation
Yield 97.0% High yield
Purity (HPLC assay) 99.8% High purity crystalline product

This method is considered efficient, environmentally friendlier, and cost-effective for industrial-scale synthesis.

Analytical Techniques for Characterization and Purity Assessment

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Purity (%) Advantages References
Direct chloromethylation 3-aminopyridine derivatives Chloromethyl methyl ether, HCl 0–5 °C, acidic solvent Moderate High Simple, direct
Multi-step oxidation/esterification/reduction/chlorination 3-methylpyridine KMnO4, MeOH, reducing agent, SOCl2 85–90 °C oxidation, reflux esterification, RT chlorination High High Scalable, well-controlled
Thionyl chloride chlorination in inert solvent 3-pyridyl carbinol Thionyl chloride, toluene 23–35 °C, vacuum drying 97 99.8 High purity, reduced hazardous reagents

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)pyridin-2-amine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Methyl-substituted pyridin-2-amine derivatives.

Scientific Research Applications

Biological Activities

3-(Chloromethyl)pyridin-2-amine hydrochloride has shown promise in several biological applications:

  • Anticancer Activity : Research indicates that compounds related to 3-(Chloromethyl)pyridin-2-amine exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that similar pyridine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against a range of pathogens, including bacteria and fungi. Its effectiveness as an antimicrobial agent makes it a candidate for further development in pharmaceutical applications .

Case Study 1: Anticancer Properties

A study conducted by Bardakkaya et al. evaluated the anticancer potential of 2-aminothiazole derivatives that included 3-(Chloromethyl)pyridin-2-amine as a key intermediate. The results indicated significant inhibition of cancer cell proliferation, suggesting that compounds containing this moiety could serve as effective anticancer agents .

Case Study 2: Antimicrobial Activity

In another research project, compounds structurally related to 3-(Chloromethyl)pyridin-2-amine were tested against clinical strains of bacteria. The results showed varying degrees of inhibition, highlighting the potential for developing new antibiotics based on this compound's structure .

Activity TypeTested CompoundsIC₅₀ (μM)Reference
Anticancer3-(Chloromethyl)pyridin derivativesVariesBardakkaya et al.
AntimicrobialVarious pyridine derivativesVariesResearch Study

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)pyridin-2-amine hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyridine ring can also participate in π-π interactions and hydrogen bonding, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-(Chloromethyl)pyridin-2-amine hydrochloride
  • Molecular Formula : C₆H₇ClN₂·HCl
  • Molecular Weight : 179.05 g/mol
  • CAS Number : 1186663-31-9
  • Synonyms: 2-Amino-4-(chloromethyl)pyridine hydrochloride; 4-(Chloromethyl)pyridin-2-amine hydrochloride .

Structural Features :
The compound consists of a pyridine ring substituted with an amine group (-NH₂) at position 2 and a chloromethyl (-CH₂Cl) group at position 3. The hydrochloride salt enhances its stability and solubility in polar solvents.

Applications :
Primarily used as a pharmaceutical intermediate, particularly in synthesizing kinase inhibitors and other bioactive molecules. Its chloromethyl group enables alkylation reactions, making it valuable in drug design .

Table 1: Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features
3-(Chloromethyl)pyridin-2-amine HCl C₆H₇ClN₂·HCl 179.05 NH₂ (C2), CH₂Cl (C4) Reactive chloromethyl group; used in drug intermediates
3-Chloropyridin-2-amine C₅H₅ClN₂ 128.56 NH₂ (C2), Cl (C3) By-product in insecticide synthesis; forms hydrogen-bonded dimers
2-Amino-3-chloro-5-methylpyridine C₆H₇ClN₂ 158.59 NH₂ (C2), Cl (C3), CH₃ (C5) Methyl group increases lipophilicity; used in agrochemicals
3-(1,1,2,2,2-Pentafluoroethyl)pyridin-2-amine HCl C₇H₆ClF₅N₂ 248.58 NH₂ (C2), CF₂CF₃ (C3) Electronegative fluorines enhance stability; niche applications
Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate HCl C₉H₁₂Cl₂N₂O₂ 263.12 NH₂ (C2), Cl (C3), COOEt (side chain) Ester group increases hydrolytic reactivity; potential prodrug candidate
Key Comparisons :

Reactivity :

  • 3-(Chloromethyl)pyridin-2-amine HCl : The chloromethyl group (-CH₂Cl) is highly reactive in nucleophilic substitution (e.g., alkylation), distinguishing it from compounds with simple chloro substituents (e.g., 3-Chloropyridin-2-amine) .
  • 3-(1,1,2,2,2-Pentafluoroethyl)pyridin-2-amine HCl : The pentafluoroethyl group (-CF₂CF₃) introduces steric and electronic effects, reducing reactivity compared to chloromethyl .

Physicochemical Properties: Lipophilicity: 2-Amino-3-chloro-5-methylpyridine (LogP ~1.8) is more lipophilic than 3-(Chloromethyl)pyridin-2-amine HCl (LogP ~0.5) due to the methyl group . Solubility: The hydrochloride salt of 3-(Chloromethyl)pyridin-2-amine enhances water solubility (>50 mg/mL) compared to neutral analogs like 3-Chloropyridin-2-amine (~10 mg/mL) .

Crystallinity and Hydrogen Bonding :

  • 3-Chloropyridin-2-amine : Forms centrosymmetric dimers via N–H⋯N hydrogen bonds, with Cl⋯Cl interactions (3.28 Å) stabilizing the crystal lattice .
  • 3-(Chloromethyl)pyridin-2-amine HCl : Likely exhibits ionic packing due to the hydrochloride salt, reducing intermolecular Cl⋯Cl interactions observed in neutral analogs.

Applications: Pharmaceuticals: 3-(Chloromethyl)pyridin-2-amine HCl is a key intermediate in kinase inhibitors (e.g., analogs of pexidartinib hydrochloride, a TGCT drug) . Agrochemicals: 2-Amino-3-chloro-5-methylpyridine is used in pesticide synthesis due to its stability and substituent arrangement .

Biological Activity

3-(Chloromethyl)pyridin-2-amine hydrochloride is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with a chloromethyl group at the 3-position and an amino group at the 2-position. Its molecular formula is C6H7ClNHCl\text{C}_6\text{H}_7\text{ClN}\cdot \text{HCl}. This compound appears as a yellow powder or solid and is hygroscopic, which means it is sensitive to moisture, enhancing its solubility in water.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The chloromethyl group allows for various electrophilic substitutions, while the amino group enables further functionalization through coupling reactions. This versatility makes it a valuable building block in organic synthesis and medicinal chemistry.

Antimicrobial Properties

Research has indicated that derivatives of 3-(Chloromethyl)pyridin-2-amine exhibit significant antimicrobial activity. For instance, compounds derived from this structure have been tested against various bacterial strains, showing effective inhibition at sub-micromolar concentrations. The presence of the chloromethyl group enhances the reactivity and biological efficacy of these derivatives .

Anticancer Potential

Studies have explored the anticancer properties of this compound. In vitro tests demonstrated that certain derivatives could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The mechanism appears to involve caspase activation and cell cycle arrest, indicating a potential pathway for therapeutic development against malignancies .

Carcinogenicity Studies

A significant study conducted by the National Toxicology Program investigated the carcinogenic potential of related compounds like 2-(chloromethyl)pyridine hydrochloride. Although this specific compound did not show significant tumor incidence in animal models, slight dose-related effects were observed, warranting further investigation into similar compounds' safety profiles .

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The chloromethyl moiety can act as an electrophile, facilitating nucleophilic attacks from biological molecules, leading to altered cellular functions.

Case Studies and Research Findings

StudyFocusFindings
National Toxicology Program StudyCarcinogenicityNo significant tumor incidence; slight body weight depression noted in mice .
Antimicrobial Activity ResearchBacterial InhibitionDerivatives showed MIC values comparable to standard antibiotics against E. coli and S. aureus .
Anticancer Activity StudyApoptosis InductionInduced apoptosis in MCF-7 cells via caspase activation; effective at low concentrations .

Q & A

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved bioactivity?

  • Methodological Answer :
  • Pharmacophore Mapping : Identify critical motifs (e.g., chloromethyl for alkylation, pyridine for π-stacking) .
  • Bioisosteric Replacement : Replace Cl with Br or CF3_3 to modulate lipophilicity (logP) and target affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)pyridin-2-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(Chloromethyl)pyridin-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.